molecular formula C12H10FNO B2945913 [3-fluoro-5-(pyridin-3-yl)phenyl]methanol CAS No. 1214325-18-4

[3-fluoro-5-(pyridin-3-yl)phenyl]methanol

Cat. No.: B2945913
CAS No.: 1214325-18-4
M. Wt: 203.216
InChI Key: AUMPLXSUHFOICL-UHFFFAOYSA-N
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Description

[3-fluoro-5-(pyridin-3-yl)phenyl]methanol: is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-fluoro-5-(pyridin-3-yl)phenyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 3-pyridylboronic acid.

    Suzuki Coupling Reaction: The 3-fluorobenzaldehyde undergoes a Suzuki coupling reaction with 3-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the intermediate this compound.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-fluoro-5-(pyridin-3-yl)phenyl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of [3-fluoro-5-(pyridin-3-yl)phenyl]carboxylic acid.

    Reduction: Formation of [3-fluoro-5-(pyridin-3-yl)phenyl]methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-fluoro-5-(pyridin-3-yl)phenyl]methanol: has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of [3-fluoro-5-(pyridin-3-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

[3-fluoro-5-(pyridin-3-yl)phenyl]methanol: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as [3-chloro-5-(pyridin-3-yl)phenyl]methanol and [3-bromo-5-(pyridin-3-yl)phenyl]methanol share similar structures but differ in the halogen atom.

    Uniqueness: The presence of the fluorine atom in imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its chloro and bromo analogs.

Properties

IUPAC Name

(3-fluoro-5-pyridin-3-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-5-9(8-15)4-11(6-12)10-2-1-3-14-7-10/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMPLXSUHFOICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214325-18-4
Record name [3-fluoro-5-(pyridin-3-yl)phenyl]methanol
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